2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of nitro groups and imine linkages, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline typically involves the condensation of 2-methyl-4-nitroaniline with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is facilitated by the presence of a catalyst, such as acetic acid or sodium acetate, which promotes the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline involves its interaction with specific molecular targets. The nitro groups and imine linkages play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline is unique due to its specific arrangement of nitro groups and imine linkages, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[4-[(2-methyl-4-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O4/c1-15-11-19(25(27)28)7-9-21(15)23-13-17-3-5-18(6-4-17)14-24-22-10-8-20(26(29)30)12-16(22)2/h3-14H,1-2H3 |
InChI Key |
TVQIFXCUIJRTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.